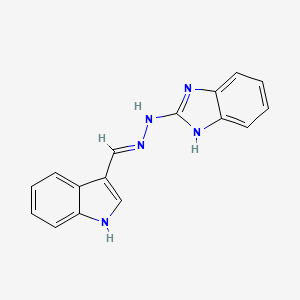![molecular formula C18H11ClN2O2 B3722636 2-[5-(3-chlorophenyl)-2-furyl]-4(3H)-quinazolinone](/img/structure/B3722636.png)
2-[5-(3-chlorophenyl)-2-furyl]-4(3H)-quinazolinone
描述
2-[5-(3-chlorophenyl)-2-furyl]-4(3H)-quinazolinone is a synthetic compound that has been extensively studied for its potential therapeutic properties. It belongs to the class of quinazolinone derivatives and has been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of 2-[5-(3-chlorophenyl)-2-furyl]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that the compound exerts its biological activity by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, NF-κB pathway, and MAPK pathway. It also interacts with various cellular targets such as DNA, enzymes, and receptors.
Biochemical and Physiological Effects
2-[5-(3-chlorophenyl)-2-furyl]-4(3H)-quinazolinone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It also inhibits the activity of COX-2, an enzyme involved in the production of pro-inflammatory cytokines. In addition, it has been found to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes.
实验室实验的优点和局限性
One of the advantages of using 2-[5-(3-chlorophenyl)-2-furyl]-4(3H)-quinazolinone in lab experiments is its high purity and stability. It can be easily synthesized in large quantities and used for various biological assays. However, one of the limitations is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-[5-(3-chlorophenyl)-2-furyl]-4(3H)-quinazolinone. One direction is to investigate its potential as a therapeutic agent in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to explore its mechanism of action in more detail to identify new cellular targets and signaling pathways. Furthermore, the development of new synthetic methods and analogs of this compound may lead to the discovery of more potent and selective derivatives with improved pharmacological properties.
Conclusion
In conclusion, 2-[5-(3-chlorophenyl)-2-furyl]-4(3H)-quinazolinone is a synthetic compound with potential therapeutic properties. Its synthesis method has been optimized to yield high purity and high yield of the compound. It has been extensively studied for its biological activities in various diseases such as cancer, inflammation, and neurological disorders. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways and interact with various cellular targets. It has been found to exhibit various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. Finally, there are several future directions for the study of this compound, which may lead to the discovery of new therapeutic agents with improved pharmacological properties.
科学研究应用
2-[5-(3-chlorophenyl)-2-furyl]-4(3H)-quinazolinone has been studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It also has anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. In addition, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
2-[5-(3-chlorophenyl)furan-2-yl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O2/c19-12-5-3-4-11(10-12)15-8-9-16(23-15)17-20-14-7-2-1-6-13(14)18(22)21-17/h1-10H,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUSJPTYXPMREL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(O3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(1H-indol-3-yl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3722555.png)
![2-[2-(4-hydroxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3722561.png)
![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3722566.png)

![N'-(2,4-dihydroxybenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3722590.png)
![4-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol](/img/structure/B3722606.png)
![2-({[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B3722616.png)

![3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one](/img/structure/B3722628.png)
![5-amino-3-[1-cyano-2-(1H-indol-3-yl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3722648.png)
![ethyl 4,5-dimethyl-2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-3-thiophenecarboxylate](/img/structure/B3722654.png)
![2-acetyl-3-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-N-phenylacrylamide](/img/structure/B3722660.png)
![5-(1H-indol-3-ylmethylene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B3722668.png)
![2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-6-propyl-4(3H)-pyrimidinone](/img/structure/B3722676.png)